2-Chloro-5-fluorophenol CAS number 3827-49-4
2-Chloro-5-fluorophenol CAS number 3827-49-4
An In-Depth Technical Guide to 2-Chloro-5-fluorophenol (CAS: 3827-49-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenol, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a valuable resource for laboratory and process development chemists.
2-Chloro-5-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1][2] It presents as a transparent, colorless to light yellow liquid at room temperature.[1][3] The strategic placement of the chloro and fluoro groups on the phenol ring imparts unique reactivity and makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 2-Chloro-5-fluorophenol
| Property | Value | Source(s) |
| CAS Number | 3827-49-4 | [1][2] |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molecular Weight | 146.55 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][3][5] |
| Boiling Point | 183-185 °C at 760 mmHg | [1][5] |
| Density | 1.408 g/cm³ | [1] |
| Solubility | Slightly soluble in water | [6] |
| IUPAC Name | 2-chloro-5-fluorophenol | [2] |
| InChI Key | CMQOZIKIOASEIN-UHFFFAOYSA-N | [2] |
Spectroscopic data is crucial for the identification and characterization of 2-Chloro-5-fluorophenol. Key spectroscopic information includes:
-
Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound, providing information about its functional groups.[2][7]
-
Raman Spectroscopy: Both experimental and simulated Raman spectra have been studied, offering insights into the vibrational modes of the molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of 2-Chloro-5-fluorophenol and can provide information on intra- and intermolecular hydrogen bonding.[8]
Synthesis and Manufacturing
The synthesis of 2-Chloro-5-fluorophenol can be achieved through a multi-step process, often starting from p-fluoroaniline.[1] The following is a representative synthetic route:
Synthetic Pathway Overview
Caption: Synthetic route to 2-Chloro-5-fluorophenol from p-fluoroaniline.
Detailed Synthetic Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of 2-Chloro-5-fluorophenol, based on established chemical transformations.
Step 1: Synthesis of 2-Bromo-4-fluoroaniline [1]
-
In a suitable reaction vessel, charge 540 mL of water and 240 mL of 36% hydrochloric acid.
-
With stirring, add 129.0 g of p-fluoroaniline while maintaining the temperature below 30°C.
-
Slowly add 160.0 g of liquid bromine at a temperature between 20-45°C. A solid precipitate will form.
-
After the addition is complete, maintain the temperature for 30 minutes to ensure the reaction goes to completion.
-
Filter the solid and wash it with water.
-
Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Purify by reduced pressure distillation, collecting the fraction at 75-78°C/5 kPa to obtain 2-bromo-4-fluoroaniline.
Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene [1]
-
To a reaction vessel containing 1000 mL of water, add 208.0 g of 2-bromo-4-fluoroaniline while stirring, followed by the addition of 310 mL of concentrated sulfuric acid, keeping the temperature below 80°C.
-
Heat the mixture to 80-90°C for 30 minutes to form the salt, then cool to 0-5°C.
-
Slowly add a solution of 72.0 g of sodium nitrite in 100 mL of water, controlling the addition rate to minimize the evolution of nitrogen dioxide gas.
-
In a separate vessel, prepare a solution of 79.2 g of CuCl in 520 mL of concentrated hydrochloric acid.
-
Add the previously prepared diazo solution to the CuCl solution at a temperature between 70-90°C.
-
After the addition is complete, maintain the temperature at approximately 80°C for 1.5 hours.
-
Cool the reaction mixture, separate the layers, and distill the crude product using steam distillation, followed by reduced pressure distillation to collect the 62-64°C/5 kPa fraction.
Step 3: Synthesis of 2-Chloro-5-fluorophenyl tert-butyl ether [1]
-
This step involves a Grignard reaction. The previously synthesized 1-bromo-2-chloro-5-fluorobenzene is reacted with magnesium to form the Grignard reagent, 2-chloro-5-fluorophenyl magnesium bromide.
-
The Grignard reagent is then reacted with tert-butyl peroxybenzoate in THF at low temperatures (-10 to -5°C).
-
The reaction is allowed to warm to room temperature and incubated for one hour.
Step 4: Hydrolysis to 2-Chloro-5-fluorophenol [1]
-
To a reaction vessel, add 70 mL of water, 30 mL of concentrated hydrochloric acid, and 41.1 g of 2-chloro-5-fluorophenyl tert-butyl ether.
-
Heat the mixture to approximately 90°C and reflux for 3.5 hours. Monitor the reaction by gas chromatography until the ether is completely hydrolyzed.
-
Cool the mixture, separate the oil layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure, collecting the fraction at 75-80°C/5 kPa to yield 2-Chloro-5-fluorophenol.
Applications in Research and Drug Development
2-Chloro-5-fluorophenol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of both chlorine and fluorine atoms can significantly influence the biological activity of the final molecule.
-
Pharmaceutical Intermediate: It is a known precursor for the synthesis of a triazole oxytocin anti-narcotic agent.[1][11]
-
Role of Fluorine in Drug Design: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[12] 2-Chloro-5-fluorophenol serves as a readily available source for introducing a fluorinated phenolic moiety.
-
Agrochemical Synthesis: Halogenated phenols are widely used in the development of herbicides and other crop protection agents.[9][10]
Analytical Methods
The quality control of 2-Chloro-5-fluorophenol is critical, particularly in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product.
-
Gas Chromatography (GC): GC is a suitable technique for assessing the purity of 2-Chloro-5-fluorophenol and for the detection and quantification of regioisomeric and other related impurities.[13] A GC-FID method using an Rtx®-65 column has been developed for this purpose.[13]
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful tool for the determination of chlorophenols in various matrices.[14][15]
Safety and Handling
2-Chloro-5-fluorophenol is a hazardous chemical and must be handled with appropriate safety precautions.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[2][16] |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[5] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[16] |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[5][6]
Fire Fighting and Stability
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[5][6]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride.[5][6]
Conclusion
2-Chloro-5-fluorophenol is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis requires a multi-step process that must be carefully controlled to ensure a high-quality product. A thorough understanding of its physicochemical properties, analytical methods, and safety precautions is essential for its effective and safe use in research and development.
References
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ResearchGate. (n.d.). Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]
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Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-5-fluorophenol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Autech Industry Co., Limited. (n.d.). Exploring 5-Chloro-2-Fluorophenol: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
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Ombeon. (2025, December 31). The Role of 2-Fluorophenol (CAS 367-12-4) in Modern Drug Discovery. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Chloro-5-fluorophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22482821, 5-Chloro-2-fluorophenol. Retrieved from [Link]
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Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(3). Retrieved from [Link]
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Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-5-fluorophenol (C6H4ClFO). Retrieved from [Link]
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